molecular formula C6H2Cl3I B1591966 1,2,5-Trichloro-3-iodobenzene CAS No. 216393-66-7

1,2,5-Trichloro-3-iodobenzene

Cat. No.: B1591966
CAS No.: 216393-66-7
M. Wt: 307.3 g/mol
InChI Key: YLLMVDOSVGVBJC-UHFFFAOYSA-N
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Description

1,2,5-Trichloro-3-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. It has a molecular formula of C6H2Cl3I .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three chlorine atoms and one iodine atom attached to it . The InChI code for this compound is 1S/C6H2Cl3I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 307.34 .

Scientific Research Applications

Synthesis of Hypervalent Iodine Compounds

1,2,5-Trichloro-3-iodobenzene is used in the synthesis of hypervalent iodine compounds. For instance, Thorat et al. (2014) described the synthesis of 2,4,6-tris[(4-iodo)phenoxy)]-1,3,5-triazine, a recyclable nonpolymeric analogue of iodobenzene, using this compound. This compound demonstrated applications for α-tosyloxylation of enolizable ketones, showcasing its utility in organic synthesis (Thorat et al., 2014).

Ring-Opening Dichlorination Reactions

The compound also plays a role in ring-opening dichlorination reactions. Garve et al. (2014) studied the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride, leading to ring-opened products bearing chlorine atoms. These reactions highlight the compound's relevance in complex organic transformations (Garve et al., 2014).

Vibrational Spectroscopy Studies

Sakamoto et al. (1990) conducted vibrational analyses using polarized Raman and infrared spectra of trichloro- and tribromobenzenes, including this compound. These studies provide insights into the substitutional effects of halogen atoms on vibrational frequencies and modes, important in the understanding of molecular structure and behavior (Sakamoto et al., 1990).

Synthesis of Organic Compounds

Zierer and Dulog (1993) reported the synthesis of 1,3,5-Triamino-2,4,6-triphenylbenzene using this compound, highlighting its utility as a precursor in the synthesis of complex organic molecules (Zierer & Dulog, 1993).

Intermediate in Synthesis of Derivatives

Diemer et al. (2011) described the use of 1,2-Dibromo-3-iodobenzene (a derivative of this compound) in synthesizing various derivatives through bromination and halogen/metal permutations. This demonstrates its role as an intermediate in creating valuable precursors for organic transformations (Diemer et al., 2011).

Safety and Hazards

The compound is associated with several hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1,2,5-trichloro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMVDOSVGVBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604402
Record name 1,2,5-Trichloro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216393-66-7
Record name 1,2,5-Trichloro-3-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216393-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Trichloro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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